molecular formula C14H14N2O3 B14906431 2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B14906431
M. Wt: 258.27 g/mol
InChI Key: ZMWNDWGUQAPJFC-UHFFFAOYSA-N
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Description

2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyridine core, which is a fused ring system containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyridine core through cyclization reactions involving appropriate precursors. The phenyl group is introduced via electrophilic aromatic substitution reactions, and the carboxylic acid functionality is often added through oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, amines, or hydroxyl groups.

Scientific Research Applications

2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
  • 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Uniqueness

2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific structural features, such as the fused pyrazolo[1,5-a]pyridine core and the presence of both phenyl and carboxylic acid groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-oxo-1-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-13-12(14(18)19)11-8-4-5-9-15(11)16(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,18,19)

InChI Key

ZMWNDWGUQAPJFC-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C(=O)N2C3=CC=CC=C3)C(=O)O)C1

Origin of Product

United States

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